molecular formula C8H12O4 B8769224 2-Methyl-5-methyleneadipic acid CAS No. 5363-70-2

2-Methyl-5-methyleneadipic acid

Cat. No.: B8769224
CAS No.: 5363-70-2
M. Wt: 172.18 g/mol
InChI Key: BMQHCCUIUKBSNF-UHFFFAOYSA-N
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Description

2-Methyl-5-methyleneadipic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

5363-70-2

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

2-methyl-5-methylidenehexanedioic acid

InChI

InChI=1S/C8H12O4/c1-5(7(9)10)3-4-6(2)8(11)12/h6H,1,3-4H2,2H3,(H,9,10)(H,11,12)

InChI Key

BMQHCCUIUKBSNF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=C)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mechanically stirred solution of 2 moles of hydroxyquinone dissolved in 3 moles of methacrylic acid at 120° C. and atmospheric pressure was added dropwise (30 min) 1 mole of methylacrylic acid anhydride and the mixture was maintained at 120° C. with stirring for additional 4 hrs (NMR analysis). Throughout the course of the reaction 8% oxygen was admitted to the system. At the end of the reaction, the methacrylic acid was recovered by distillation under reduced pressure (110° C. and 200 mmHg), and the unreacted excess hydroquinone was precipitated out by the addition of toluene (1 liter) to the reaction mixture. A low level (1-2%) of the monomer 2-methyl-5-methylenehexanedioic acid was formed. This monomer was separated from the mixture by a washing step with distilled water. After phase separation, the desired 4-hydroxyphenyl methacrylate was obtained at 97% yield by the distillation of toluene under reduced pressure. {mp. (Uncorrected) 120° C.; Anal. Calcd. For C10H10O3: C, 67.41: H, 5.66; O, 26.94. Found: C, 67.37; H, 5.62}.
[Compound]
Name
hydroxyquinone
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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